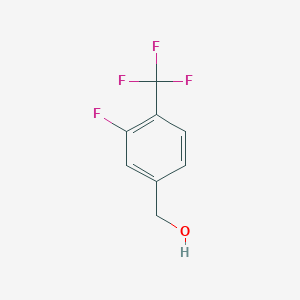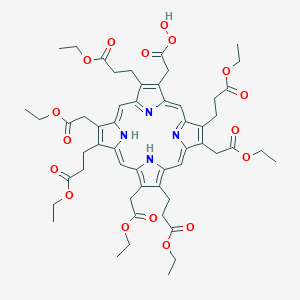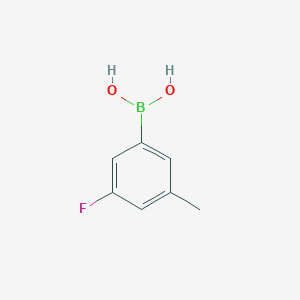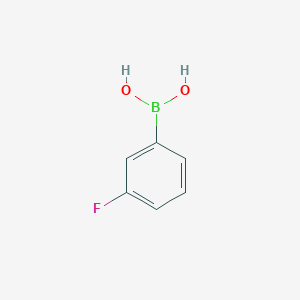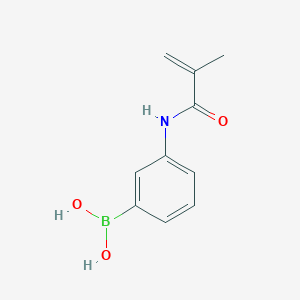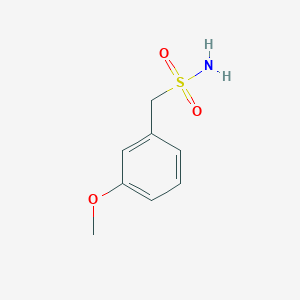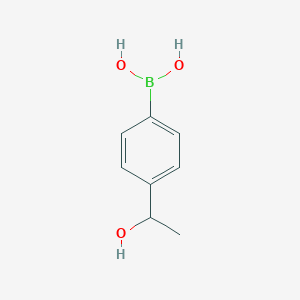
(4-(1-Hydroxyethyl)phenyl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(4-(1-Hydroxyethyl)phenyl)boronic acid” is a boronic acid derivative with the molecular formula C8H11BO3 . It has an average mass of 165.982 Da and a monoisotopic mass of 166.080124 Da .
Molecular Structure Analysis
The molecular structure of “(4-(1-Hydroxyethyl)phenyl)boronic acid” consists of a phenyl ring attached to a boronic acid group, which in turn is attached to a hydroxyethyl group . The boron atom in boronic acids is typically sp2-hybridized and contains an empty p-orbital .Chemical Reactions Analysis
Boronic acids, including “(4-(1-Hydroxyethyl)phenyl)boronic acid”, are known to undergo various chemical reactions. They can form complexes with diols and strong Lewis bases such as fluoride or cyanide anions . This property is often utilized in sensing applications .Physical And Chemical Properties Analysis
“(4-(1-Hydroxyethyl)phenyl)boronic acid” is a solid compound . It has a molecular weight of 165.98 . The compound should be stored in an inert atmosphere at 2-8°C .Wissenschaftliche Forschungsanwendungen
Suzuki Coupling Reactions
This compound can be used in Suzuki coupling reactions, which are a type of cross-coupling reaction that allows for the formation of carbon-carbon bonds. This is particularly useful in the synthesis of complex organic compounds, including pharmaceuticals and polymers .
Esterification
“(4-(1-Hydroxyethyl)phenyl)boronic acid” may participate in esterification reactions. These reactions are fundamental for modifying the properties of compounds, which can be beneficial in drug development and synthesis of materials .
Derivatization of Polyvinylamine
The compound can be used for the derivatization of polyvinylamine. This process can enhance the properties of polyvinylamine, such as its adhesion or solubility, which could be valuable in coatings and adhesives industries .
Synthesis of Isotopically Labeled Mercury
It can be involved in the synthesis of isotopically labeled mercury, which is important for tracing and studying mercury pollution in the environment .
Functionalization of Poly-SiNW for Detection of Dopamine
Functionalizing poly-SiNW (poly-silicon nanowires) with this boronic acid derivative could lead to improved detection methods for dopamine, a neurotransmitter involved in many functions including movement and reward mechanisms in the brain .
Detection of Diols and Anions
Boronic acids are known for their ability to detect diols and anions. This particular derivative could potentially be used to develop specific molecular receptors for novel sensing methods, both optical and electrochemical .
Electrochemical Biosensors
Although not directly mentioned for “(4-(1-Hydroxyethyl)phenyl)boronic acid”, boronic acids have been used in electrochemical biosensors for detecting biomolecules like glycoproteins, DNA, and lipopolysaccharides (LPSs). This compound may also find application in this field .
Hydrolysis Studies
The susceptibility to hydrolysis of phenylboronic pinacol esters is an area of study that can be influenced by substituents in the aromatic ring. This compound could be used to study hydrolysis kinetics at different pH levels, which is crucial in pharmacological applications .
Safety and Hazards
Wirkmechanismus
Target of Action
The primary target of (4-(1-Hydroxyethyl)phenyl)boronic acid is the palladium catalyst in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its target through two key processes: oxidative addition and transmetalation . In oxidative addition, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The compound plays a significant role in the Suzuki–Miyaura coupling reaction , which conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . This reaction is a key biochemical pathway affected by the compound.
Result of Action
The result of the compound’s action is the formation of a new carbon–carbon bond via the Suzuki–Miyaura coupling reaction . This reaction is widely used in organic synthesis, contributing to the creation of a broad array of diverse molecules .
Action Environment
The compound’s action, efficacy, and stability can be influenced by environmental factors such as pH . For example, the rate of reaction of phenylboronic pinacol esters, which are similar to (4-(1-Hydroxyethyl)phenyl)boronic acid, is considerably accelerated at physiological pH .
Eigenschaften
IUPAC Name |
[4-(1-hydroxyethyl)phenyl]boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BO3/c1-6(10)7-2-4-8(5-3-7)9(11)12/h2-6,10-12H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QORATNLZEOZUPG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C(C)O)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40431814 |
Source


|
| Record name | (4-(1-Hydroxyethyl)phenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40431814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.98 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(1-Hydroxyethyl)phenyl)boronic acid | |
CAS RN |
518336-20-4 |
Source


|
| Record name | (4-(1-Hydroxyethyl)phenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40431814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


